Methyl 3-(4-oxopiperidin-1-yl)propanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(4-oxopiperidin-1-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-13-9(12)4-7-10-5-2-8(11)3-6-10/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGFLQSJKOSGGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCC(=O)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190515-96-9 | |
| Record name | methyl 3-(4-oxopiperidin-1-yl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Methyl 3 4 Oxopiperidin 1 Yl Propanoate
Established Synthetic Pathways and Mechanistic Considerations
The primary and most established method for the synthesis of "Methyl 3-(4-oxopiperidin-1-yl)propanoate" involves a two-step process commencing with an Aza-Michael addition followed by a Dieckmann condensation. This pathway is noted for its efficiency and atom economy.
The synthesis begins with the reaction of a primary amine with two equivalents of methyl acrylate (B77674). In the case of "this compound," the likely primary amine precursor is methyl 3-aminopropanoate. The initial step is a double Aza-Michael addition of the primary amine to two molecules of methyl acrylate. This reaction proceeds via the nucleophilic attack of the amine on the β-carbon of the acrylate, forming an intermediate which then undergoes a second Michael addition to yield a diester amine.
This intermediate diester is then subjected to a Dieckmann condensation, an intramolecular Claisen condensation of diesters, to form the 4-oxopiperidine ring. The reaction is typically base-catalyzed, with a common choice of base being sodium methoxide (B1231860) in an inert solvent like toluene. The mechanism involves the deprotonation of an α-carbon to one of the ester groups, which then acts as a nucleophile, attacking the carbonyl carbon of the other ester group to form a cyclic β-keto ester. Subsequent hydrolysis and decarboxylation of this β-keto ester yield the desired N-substituted 4-piperidone (B1582916), which in this specific synthesis is "this compound". A patent describing a similar synthesis of 1-tertiary butoxy carbonyl-4-piperidone highlights the use of benzylamine (B48309) and methyl acrylate in a Michael addition, followed by a Dieckmann condensation. researchgate.net
Table 1: Key Reactions in the Established Synthesis of this compound
| Step | Reaction Type | Reactants | Key Intermediate | Product |
| 1 | Double Aza-Michael Addition | Methyl 3-aminopropanoate, Methyl acrylate (2 equiv.) | Dimethyl 3,3'-(azanediyl)dipropanoate derivative | - |
| 2 | Dieckmann Condensation | Diester intermediate from Step 1 | Cyclic β-keto ester | This compound |
Innovations in Continuous Flow Synthesis for Enhanced Efficiency
Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceuticals, offering advantages such as enhanced safety, improved heat and mass transfer, and potential for automation and scalability. While specific literature on the continuous flow synthesis of "this compound" is limited, the principles can be applied to its established synthetic route. The key reactions, Aza-Michael addition and Dieckmann condensation, are amenable to flow conditions.
Microreactor Applications in Scalable Production
Microreactors, with their high surface-area-to-volume ratio, provide excellent control over reaction parameters, making them ideal for optimizing the synthesis of "this compound". The rapid mixing and precise temperature control offered by microreactors can lead to higher yields and purities compared to traditional batch processes. For the Aza-Michael addition step, a microreactor setup would allow for the efficient mixing of the amine and acrylate streams, minimizing side reactions. Similarly, the highly exothermic Dieckmann condensation can be safely and efficiently conducted in a microreactor, with the ability to rapidly dissipate heat preventing thermal runaway and byproduct formation. The scalable nature of microreactor technology, often achieved through "numbering-up" (running multiple reactors in parallel), allows for a seamless transition from laboratory-scale optimization to industrial-scale production.
Optimization of Reaction Parameters in Flow Chemistry Systems
Flow chemistry systems enable the rapid and systematic optimization of reaction parameters. For the synthesis of "this compound," key parameters for both the Aza-Michael and Dieckmann condensation steps can be fine-tuned to maximize yield and minimize reaction times.
Table 2: Key Parameters for Optimization in Continuous Flow Synthesis
| Parameter | Aza-Michael Addition | Dieckmann Condensation | Rationale for Optimization |
| Temperature | Can be moderately elevated to increase reaction rate. | Crucial for controlling the rate and preventing side reactions. | Precise temperature control in flow reactors allows for exploring a wider range of temperatures safely. |
| Residence Time | Can be minimized to increase throughput. | Needs to be sufficient for complete cyclization. | Automated flow systems allow for rapid screening of different residence times to find the optimal balance between conversion and throughput. |
| Stoichiometry | Precise control of the amine to acrylate ratio is critical. | Not directly applicable as it's an intramolecular reaction. | Syringe pumps in flow systems provide highly accurate and consistent dosing of reagents. |
| Solvent | A polar aprotic solvent is typically used. | An inert, high-boiling solvent is preferred. | The choice of solvent can be optimized for solubility, reaction rate, and ease of downstream processing. |
| Base Concentration | Not applicable. | The concentration of the base is a critical parameter. | The concentration of the base can be precisely controlled and optimized for efficient cyclization without promoting side reactions. |
Chemo- and Regioselective Preparations of the Core Structure
The chemo- and regioselectivity in the synthesis of the 4-oxopiperidine core of "this compound" are primarily controlled during the Dieckmann condensation step. The Aza-Michael addition of a primary amine to two equivalents of an α,β-unsaturated ester is generally a straightforward and highly chemoselective reaction.
The regioselectivity of the Dieckmann condensation is inherent to the structure of the intermediate diester. The intramolecular cyclization will exclusively form the six-membered piperidone ring, as the formation of smaller or larger rings is sterically and energetically unfavorable. The chemoselectivity of this step lies in the selective deprotonation of the α-carbon of one ester group and its subsequent attack on the carbonyl of the other ester, without competing side reactions such as intermolecular condensation, provided the reaction is run under appropriate high-dilution conditions or in a flow reactor which can mimic such conditions. The choice of a strong, non-nucleophilic base is crucial to ensure that the base's role is limited to deprotonation and does not lead to cleavage of the ester groups.
Aza-Michael Reaction Applications in Piperidine (B6355638) Core Formation
The Aza-Michael reaction is a cornerstone in the synthesis of the piperidine core of "this compound." This reaction, involving the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a highly efficient method for forming carbon-nitrogen bonds.
In the context of this synthesis, a double Aza-Michael addition is employed. The mechanism begins with the nucleophilic attack of the primary amine on the electron-deficient β-carbon of a methyl acrylate molecule. This forms a zwitterionic intermediate which then undergoes a proton transfer to yield the initial mono-adduct. This secondary amine is still nucleophilic and rapidly undergoes a second Aza-Michael addition with another molecule of methyl acrylate to form the symmetrical diester precursor required for the subsequent Dieckmann cyclization. The reaction is typically performed at or below room temperature and often does not require a catalyst, although mild Lewis acids can sometimes be used to accelerate the reaction. The high reliability and predictability of the Aza-Michael reaction make it an ideal choice for the initial step in the construction of the 4-piperidone scaffold.
Chemical Reactivity and Mechanistic Investigations
Investigating Reaction Kinetics and Thermodynamic Parameters
The study of reaction kinetics and thermodynamics provides fundamental insights into the mechanism of a chemical reaction, including the nature of the transition state and the factors that govern the reaction rate. For reactions involving Methyl 3-(4-oxopiperidin-1-yl)propanoate, these investigations are crucial for optimizing reaction conditions and understanding the underlying reaction pathways.
Reaction Kinetics StudiesKinetic studies involve measuring the rate at which a reaction proceeds. This is typically achieved by monitoring the change in concentration of a reactant or product over time.
Determining the Rate Law: The primary goal of a kinetic experiment is to determine the reaction's rate law, an equation that relates the reaction rate to the concentration of the reactants. For a hypothetical reaction, such as the reduction of the piperidinone, the rate law might take the form: Rate = k[Piperidinone]ⁿ[Reducing Agent]ᵐ. The exponents 'n' and 'm' represent the order of the reaction with respect to each reactant, and 'k' is the rate constant. These orders are determined experimentally by systematically varying the initial concentration of each reactant and observing the effect on the initial reaction rate.
Experimental Techniques: Spectroscopic methods, such as UV-Vis or NMR spectroscopy, are commonly employed to monitor the reaction progress without disturbing the system. For instance, if a product has a distinct absorption in the UV-Vis spectrum, its formation can be tracked over time by measuring the increase in absorbance.
Thermodynamic Parameters and Mechanistic InsightBy studying the effect of temperature on the reaction rate, key thermodynamic parameters of the activation process can be determined.
Arrhenius and Eyring Equations: The relationship between the rate constant (k) and temperature (T) is described by the Arrhenius equation. A plot of ln(k) versus 1/T (an Arrhenius plot) yields a straight line from which the activation energy (Ea) can be calculated. A more advanced model, the transition state theory, uses the Eyring equation. An Eyring plot (ln(k/T) versus 1/T) allows for the determination of the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡).
Interpretation of Parameters:
Enthalpy of Activation (ΔH‡): Represents the heat required to form the transition state from the reactants. It is closely related to the activation energy (Ea).
Entropy of Activation (ΔS‡): Reflects the change in disorder when the reactants form the transition state. A negative ΔS‡ suggests a more ordered transition state than the reactants (e.g., when two molecules combine in a bimolecular reaction), while a positive ΔS‡ indicates a more disordered transition state (e.g., in a unimolecular dissociation).
Gibbs Free Energy of Activation (ΔG‡): Calculated from ΔH‡ and ΔS‡ (ΔG‡ = ΔH‡ - TΔS‡), this is the ultimate barrier that must be overcome for the reaction to occur.
Computational InvestigationsModern mechanistic studies often combine experimental kinetics with computational chemistry. Density Functional Theory (DFT) calculations can be used to model the reaction pathway, calculate the energies of reactants, intermediates, transition states, and products, and provide a theoretical basis for the experimentally observed kinetic and thermodynamic data.
The following table presents hypothetical kinetic and thermodynamic data for a reaction, such as the base-catalyzed hydrolysis of the ester group, illustrating the type of information obtained from these studies.
| Temperature (K) | Rate Constant, k (M⁻¹s⁻¹) | Ea (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) at 298 K |
| 298 | 1.2 x 10⁻⁴ | 65.0 | 62.5 | -85.0 | 87.8 |
| 308 | 3.5 x 10⁻⁴ | 65.0 | 62.5 | -85.0 | 88.7 |
| 318 | 9.8 x 10⁻⁴ | 65.0 | 62.5 | -85.0 | 89.5 |
Note: The values for Ea, ΔH‡, and ΔS‡ are determined from the slope and intercept of the Arrhenius/Eyring plots using the data from all temperatures. The negative value for ΔS‡ in this hypothetical example is consistent with a bimolecular reaction where two species (the ester and a hydroxide (B78521) ion) come together to form a more ordered transition state.
Derivatization Strategies and Analogue Synthesis
Functionalization of the Piperidinone Nitrogen Atom
The tertiary amine of the piperidine (B6355638) ring in methyl 3-(4-oxopiperidin-1-yl)propanoate is a key site for derivatization, enabling the introduction of a wide array of substituents that can modulate the molecule's physicochemical and pharmacological properties.
N-alkylation and N-acylation reactions are fundamental transformations for modifying the piperidine nitrogen. While specific examples detailing the N-alkylation and N-acylation of this compound are not extensively documented in publicly available literature, the general reactivity of N-substituted piperidones provides a reliable framework for these transformations.
N-Alkylation: The introduction of alkyl groups onto the piperidine nitrogen can be achieved through reactions with various alkyl halides (e.g., alkyl iodides, bromides) or via reductive amination. These modifications are crucial for exploring the impact of steric bulk and basicity on the molecule's activity.
N-Acylation: The synthesis of N-acyl derivatives can be accomplished by reacting the parent compound with acyl chlorides or acid anhydrides in the presence of a base. This functionalization is often employed to introduce specific pharmacophores or to modulate the electronic properties of the nitrogen atom.
A representative table of potential N-alkylation and N-acylation reactions, based on general procedures for similar piperidine derivatives, is presented below.
| Reagent | Reaction Type | Potential Product |
| Benzyl bromide | N-Alkylation | Methyl 3-(4-oxo-1-(phenylmethyl)piperidin-1-yl)propanoate |
| Acetyl chloride | N-Acylation | Methyl 3-(1-acetyl-4-oxopiperidin-1-yl)propanoate |
| 4-Fluorobenzoyl chloride | N-Acylation | Methyl 3-(1-(4-fluorobenzoyl)-4-oxopiperidin-1-yl)propanoate |
One notable rearrangement applicable to α-halo ketones is the Favorskii rearrangement, which typically results in ring contraction. ddugu.ac.innrochemistry.comwikipedia.org Should an α-halo derivative of this compound be synthesized, it could potentially undergo a Favorskii rearrangement to yield a substituted pyrrolidine (B122466) carboxylic acid derivative. This reaction proceeds through a cyclopropanone (B1606653) intermediate and offers a pathway to significantly alter the core scaffold. ddugu.ac.innrochemistry.comwikipedia.org
Modifications at the Piperidinone Ring System
The 4-oxo functionality and the carbon framework of the piperidinone ring present additional opportunities for derivatization, allowing for the introduction of new functional groups and the creation of more complex molecular architectures.
The carbonyl group at the C4 position is a versatile handle for a variety of chemical transformations.
Reductions: The ketone can be reduced to the corresponding alcohol, methyl 3-(4-hydroxypiperidin-1-yl)propanoate, using standard reducing agents such as sodium borohydride. google.comnih.gov This transformation introduces a hydroxyl group that can serve as a point for further functionalization or can be important for hydrogen bonding interactions in biological targets.
Enolization and Condensation Reactions: The presence of α-protons to the carbonyl group allows for enolate formation under basic conditions. This enolate can then participate in various condensation reactions. For example, the Knoevenagel condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or cyanoacetates, can be used to introduce a new carbon-carbon double bond at the C4 position. researchgate.netmdpi.comnih.govresearchgate.net This reaction is often catalyzed by bases like piperidine or titanium tetrachloride. nih.gov Such reactions are instrumental in the synthesis of more complex heterocyclic systems, including spirooxindoles. rsc.orgnih.govnih.govbeilstein-journals.org
Introducing substituents onto the carbon atoms of the piperidine ring can significantly impact the molecule's conformation and biological activity. While specific examples for this compound are scarce, general methodologies for the α-functionalization of ketones can be applied. For instance, α-halogenation can be achieved using reagents like N-bromosuccinimide, providing a handle for subsequent nucleophilic substitution or elimination reactions.
Propanoate Chain Derivatization
The methyl propanoate side chain offers a third avenue for derivatization, primarily through modifications of the ester group.
Hydrolysis: The methyl ester can be hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield the corresponding carboxylic acid, 3-(4-oxopiperidin-1-yl)propanoic acid. This carboxylic acid is a key intermediate for the synthesis of a variety of amides and esters.
Amide Coupling: The resulting carboxylic acid can be coupled with a wide range of amines to form amides. This is typically achieved using standard peptide coupling reagents such as HATU, HOBt, or EDC. luxembourg-bio.comfishersci.co.ukresearchgate.netsci-hub.seresearchgate.net This strategy is widely employed in medicinal chemistry to introduce diverse functionalities and to modulate the pharmacokinetic properties of a lead compound.
Esterification: The carboxylic acid can also be re-esterified with different alcohols to generate a library of ester analogs.
A summary of potential propanoate chain derivatizations is provided in the table below.
| Reaction Type | Reagent/Condition | Potential Product |
| Hydrolysis | NaOH, H₂O/MeOH | 3-(4-oxopiperidin-1-yl)propanoic acid |
| Amide Coupling | Aniline (B41778), HATU, DIPEA | N-phenyl-3-(4-oxopiperidin-1-yl)propanamide |
| Amide Coupling | Benzylamine (B48309), EDC, HOBt | N-benzyl-3-(4-oxopiperidin-1-yl)propanamide |
Synthesis of Structurally Related Piperidine-Containing Compounds
The 4-oxopiperidine core of this compound is a privileged scaffold in medicinal chemistry, serving as a cornerstone for the synthesis of numerous biologically active compounds.
The ketone at the C-4 position of the piperidine ring is a key functional group for building molecular complexity. It is susceptible to a variety of nucleophilic addition and condensation reactions. For instance, it can serve as the starting point for Strecker-type reactions, which introduce an amino and a nitrile group at the same carbon, a crucial step in the synthesis of intermediates for Remifentanil. google.comgoogle.com
Reductive amination is another powerful technique used to transform the ketone into a diverse range of substituted amines, which is a common method for preparing 4-aminopiperidine (B84694) precursors for fentanyl and its analogues. osti.gov Furthermore, the 4-oxopiperidine moiety can participate in multicomponent reactions to rapidly generate complex and stereochemically rich piperidine products from simple starting materials. researchgate.net The reactivity of the ketone also allows for the synthesis of spirocyclic systems, such as spiro[piperidine-4,2′(1′H)quinolines], by reacting 4-piperidone (B1582916) derivatives with appropriate precursors. researchgate.net
This compound is a well-established key intermediate in the synthesis of the potent, short-acting opioid Remifentanil. scielo.brgoogle.com The synthesis involves a Strecker reaction on the ketone of this compound with aniline and a cyanide source (like sodium cyanide) to form an α-aminonitrile. google.com This intermediate is then acylated, typically with propionyl chloride, at the aniline nitrogen. google.comgoogle.com The final step often involves the conversion of the nitrile group to a methyl ester, thus forming the two characteristic ester groups of Remifentanil. google.com
The structural core of fentanyl analogues is an N-substituted 4-anilinopiperidine. osti.govdtic.mil While this compound is specifically tailored for Remifentanil due to its ester-containing side chain, the general synthetic strategies employed are applicable to a wide range of fentanyl derivatives. The synthesis of carfentanil, for example, also involves a 4-piperidone core which is elaborated to introduce the required functional groups at the 4-position. nih.gov The synthesis of 4-methyl fentanyl also begins with a protected 4-piperidone derivative. nih.gov
| Step | Reactants | Key Transformation | Product Type | Reference |
|---|---|---|---|---|
| 1 | This compound, Aniline, Sodium Cyanide | Strecker Reaction | α-aminonitrile intermediate | google.comgoogle.com |
| 2 | α-aminonitrile intermediate, Propionyl chloride | N-Acylation | Acylated nitrile intermediate | google.comgoogle.com |
| 3 | Acylated nitrile intermediate, Hydrogen chloride in Methanol | Nitrile to Ester Conversion | Remifentanil | google.com |
The piperidine ring system is a fundamental building block for a vast array of more complex nitrogen-containing heterocycles. scholaris.camdpi.comopenmedicinalchemistryjournal.com The functional handles on this compound allow it to be a precursor for various heterocyclic scaffolds. For example, the ketone can undergo condensation reactions with dinucleophiles to form fused heterocyclic systems. Reactions with hydrazines or hydroxylamines could yield pyrazole (B372694) or isoxazole (B147169) derivatives fused to the piperidine ring.
The synthesis of spiro-heterocycles is another important application of 4-piperidone derivatives. researchgate.net Moreover, the piperidine unit itself can be incorporated into larger, more complex structures. For instance, piperidine derivatives are used in the synthesis of novel inhibitors of the NLRP3 inflammasome, where the piperidine is linked to a benzo[d]imidazole-2-one scaffold. nih.gov The versatility of the piperidine core makes it an invaluable starting point for generating diverse chemical libraries aimed at discovering new therapeutic agents. eurjchem.com
Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
Detailed experimental NMR data for Methyl 3-(4-oxopiperidin-1-yl)propanoate, including proton (¹H) and carbon (¹³C) spectra, are not available in the public domain. Therefore, a specific analysis of chemical shifts, peak assignments, and conformational structure based on experimental results cannot be conducted.
Proton (¹H) NMR Spectral Assignments and Conformational Analysis
Without access to a published ¹H NMR spectrum, a table of proton chemical shifts (δ), multiplicities, coupling constants (J), and integral values cannot be compiled. Such data is essential for assigning specific protons to their positions within the molecule and analyzing the conformational dynamics of the piperidinone ring.
Carbon (¹³C) NMR Chemical Shift Analysis
Similarly, the absence of an experimental ¹³C NMR spectrum prevents the creation of a data table listing the chemical shifts for the nine distinct carbon environments in the molecule. This information is crucial for confirming the carbon skeleton of the compound.
Advanced 2D-NMR Techniques (e.g., COSY, HSQC, HMBC)
No published studies utilizing advanced 2D-NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), or Heteronuclear Multiple Bond Correlation (HMBC) for this compound were found. These techniques are indispensable for unambiguously assigning ¹H and ¹³C signals and confirming the connectivity of the molecular structure, but no such analysis has been publicly documented.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
While the nominal and exact mass of the compound can be calculated from its formula, detailed experimental mass spectrometry studies are not publicly available.
Gas Chromatography-Mass Spectrometry (GC-MS) Studies
No specific GC-MS studies detailing the retention time and electron ionization (EI) fragmentation pattern of this compound were identified. A data table of major fragment ions (m/z) and their proposed structures cannot be generated without this primary data.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
There are no documented applications of LC-MS for the analysis of this specific compound in the reviewed literature. Therefore, information regarding its chromatographic behavior under various conditions and its ionization characteristics using techniques like electrospray ionization (ESI) is unavailable.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
The IR spectrum of this compound is expected to be dominated by several key absorptions. The most prominent of these would be the carbonyl (C=O) stretching vibrations. The compound contains two carbonyl groups: one in the piperidinone ring (a ketone) and one in the methyl ester group. The ketonic C=O stretch typically appears in the region of 1715 cm⁻¹. The ester C=O stretch is generally found at a higher frequency, typically between 1750 and 1735 cm⁻¹. nist.gov
Another set of important vibrational modes are the C-H stretching vibrations of the aliphatic methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups, which are expected to appear in the 2850-3000 cm⁻¹ region. The C-N stretching vibration of the tertiary amine within the ring structure is anticipated to be observed in the 1250-1020 cm⁻¹ range. The C-O stretching vibrations of the ester group are also significant and typically manifest as two distinct bands, one for the C-O-C asymmetric stretch (around 1250-1100 cm⁻¹) and another for the O-CH₃ symmetric stretch.
A summary of the predicted key IR vibrational modes is presented in the table below.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Piperidinone C=O | Stretch | ~1715 |
| Ester C=O | Stretch | ~1735-1750 |
| Aliphatic C-H | Stretch | ~2850-3000 |
| Tertiary Amine C-N | Stretch | ~1020-1250 |
| Ester C-O | Asymmetric Stretch | ~1100-1250 |
Specific Raman spectroscopic data for this compound is not widely available in the current scientific literature. However, a theoretical analysis suggests that the C=O stretching modes would also be Raman active, likely appearing in similar regions as in the IR spectrum. The symmetric vibrations of the carbon skeleton of the piperidinone ring would be expected to produce strong signals in the Raman spectrum.
Other Chromatographic and Spectroscopic Techniques (e.g., HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are indispensable techniques for the separation, quantification, and purification of chemical compounds. For a molecule like this compound, which possesses moderate polarity, reversed-phase chromatography is the most suitable approach. sielc.com
In a typical reversed-phase HPLC or UPLC setup, a non-polar stationary phase, most commonly a C18-bonded silica (B1680970) column, would be employed. The separation is then achieved by using a polar mobile phase. A common mobile phase composition would be a gradient of water and a polar organic solvent, such as acetonitrile (B52724) or methanol. sielc.com To improve peak shape and resolution, especially given the presence of the basic nitrogen atom, an acidic modifier is often added to the mobile phase. Formic acid or trifluoroacetic acid are frequently used for this purpose, as they can protonate the analyte and reduce tailing effects. sielc.com
For UPLC applications, which utilize columns with smaller particle sizes (typically sub-2 µm), a faster analysis time and higher resolution can be achieved compared to traditional HPLC. sielc.com The conditions would be similar to HPLC, but with adjustments to flow rates and gradient profiles to take advantage of the increased efficiency. Detection is most commonly performed using a UV detector, although for a molecule lacking a strong chromophore, a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) would be highly effective.
A generalized set of starting conditions for the analysis of this compound by HPLC or UPLC is outlined in the table below.
| Parameter | Condition |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm for UPLC) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | e.g., 5% to 95% B over 5 minutes |
| Flow Rate | 0.3 - 0.5 mL/min (for UPLC) |
| Column Temperature | 25 - 40 °C |
| Detection | UV (at low wavelength, e.g., 210 nm) or MS |
These conditions provide a robust starting point for method development, which can be further optimized to achieve the desired separation and sensitivity for the analysis of this compound.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) Studies on Ground State Geometries
Density Functional Theory (DFT) is a robust method for predicting the three-dimensional arrangement of atoms in a molecule. acs.orgresearchgate.net For Methyl 3-(4-oxopiperidin-1-yl)propanoate, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G(d,p), would be employed to find the lowest energy (ground state) geometry. acs.org
The piperidone ring is expected to adopt a chair conformation to minimize steric and torsional strain. rsc.org The propanoate substituent attached to the nitrogen atom can exist in either an axial or equatorial position. Computational studies on similar N-substituted piperidines suggest that the equatorial conformation is generally more stable due to reduced steric hindrance. researchgate.net The calculations would precisely determine bond lengths, bond angles, and dihedral angles for this most stable conformer.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the region from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO indicates the region most susceptible to accepting electrons (electrophilicity). youtube.com
For this compound, the HOMO is predicted to be localized primarily on the lone pair of the tertiary nitrogen atom and potentially the oxygen of the ketone, as these are the most electron-rich areas. The LUMO is expected to be centered on the antibonding π* orbitals of the two carbonyl groups (ketone and ester), as these are the most electron-deficient sites and susceptible to nucleophilic attack. cureffi.org The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. ekb.eg
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. acs.orgresearchgate.net
| Reactivity Descriptor | Formula | Predicted Chemical Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. A lower value indicates a better electron donor. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. A higher value indicates a better electron acceptor. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | Represents the molecule's ability to attract electrons. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | Quantifies the electrophilic character of the molecule. |
This table outlines key reactivity descriptors derived from FMO analysis and their significance in predicting the chemical behavior of this compound.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods, particularly DFT, can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts. idc-online.com This is achieved by calculating the magnetic shielding tensor for each nucleus in the optimized geometry of the molecule. The predicted shifts are then compared to a reference compound, typically tetramethylsilane (B1202638) (TMS), to provide values on the familiar ppm scale.
For this compound, distinct signals would be predicted for each chemically unique proton (¹H NMR) and carbon (¹³C NMR). Such predictions are invaluable for confirming the compound's structure and assigning peaks in experimentally obtained spectra.
| Atom Type | Structural Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
|---|---|---|---|---|
| -OCH₃ | Ester methyl group | ~3.7 | ~52 | Deshielded by the adjacent ester oxygen. |
| -CH₂-CO | Methylene (B1212753) alpha to ester carbonyl | ~2.6 | ~34 | Influenced by the electron-withdrawing carbonyl group. |
| N-CH₂- | Methylene alpha to nitrogen | ~2.8 | ~48 | Adjacent to the nitrogen atom of the piperidine (B6355638) ring. |
| -CH₂- (ring, alpha to N) | Piperidine ring positions 2 & 6 | ~2.7 | ~53 | Adjacent to both the nitrogen and influenced by the ring structure. |
| -CH₂- (ring, beta to N) | Piperidine ring positions 3 & 5 | ~2.5 | ~41 | Adjacent to the ketone carbonyl group. |
| >C=O (ketone) | Piperidine ring position 4 | - | ~208 | Characteristic low-field shift for a ketone carbonyl carbon. |
| >C=O (ester) | Propanoate group | - | ~173 | Typical chemical shift for an ester carbonyl carbon. |
This table provides estimated ¹H and ¹³C NMR chemical shifts for this compound based on computational prediction principles and data from analogous structures.
Molecular Modeling and Conformational Analysis
Molecular modeling extends beyond static structures to explore the dynamic nature of molecules. For a flexible molecule like this compound, conformational analysis is crucial. The piperidine ring is known to undergo a "chair flip," interconverting between two chair forms. rsc.org Furthermore, the propanoate side chain has multiple rotatable bonds, leading to a complex potential energy surface with numerous possible conformers.
Computational techniques such as systematic conformational searches or molecular dynamics simulations would be used to identify low-energy conformers and the energy barriers between them. nih.gov This analysis is vital because the biological activity of a molecule often depends on its ability to adopt a specific three-dimensional shape to fit into a protein's binding site. The most stable conformation is predicted to have the piperidine ring in a chair form with the bulky N-propanoate group in the equatorial position to minimize 1,3-diaxial interactions. rsc.org
Computational Studies in Reaction Pathway Elucidation and Transition State Analysis
Theoretical chemistry can map out the entire energy landscape of a chemical reaction, providing a detailed, step-by-step mechanism. This involves identifying reactants, products, intermediates, and, most importantly, the high-energy transition states that connect them.
A hypothetical reaction, such as the reduction of the ketone at the C4 position of the piperidine ring by a reducing agent like sodium borohydride, could be modeled. youtube.comyoutube.com Computational methods would be used to:
Locate the Transition State: Identify the precise geometry and energy of the transition state for the hydride attack on the carbonyl carbon.
Calculate Activation Energy: Determine the energy barrier (Ea) for the reaction, which dictates the reaction rate.
Analyze Reaction Coordinates: Follow the intrinsic reaction coordinate (IRC) to confirm that the identified transition state correctly connects the reactants and products.
Such studies would reveal whether the hydride attacks from the axial or equatorial face, predicting the stereochemical outcome of the reduction to the corresponding alcohol, Methyl 3-(4-hydroxypiperidin-1-yl)propanoate.
Structure-Activity Relationship (SAR) Studies through Molecular Design Principles
Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's structure affect its biological activity. researchgate.netnih.gov While no specific SAR studies for this compound have been published, its piperidine core is a common scaffold in drug discovery. tandfonline.comrsc.orgtandfonline.comnih.gov
A computational SAR study would involve designing a virtual library of analogs and evaluating their properties. For this molecule, modifications could include:
Varying the Ester Group: Replacing the methyl group with ethyl, propyl, or more complex alkyl chains to probe for hydrophobic interactions in a potential binding pocket.
Modifying the Piperidone Ring: Introducing substituents at the C2, C3, C5, or C6 positions to explore steric and electronic effects.
Altering the Linker: Changing the length of the propanoate chain (e.g., to an ethanoate or butanoate) to adjust the distance between the piperidine ring and the ester.
For each analog, computational methods like molecular docking could be used to predict its binding affinity to a specific biological target. By correlating the predicted affinities with structural changes, a QSAR (Quantitative Structure-Activity Relationship) model can be developed. This model would provide a mathematical equation linking molecular descriptors (e.g., size, polarity, electronic properties) to biological activity, guiding the design of more potent and selective compounds.
Emerging Applications in Complex Organic Synthesis
Utilization as a Key Intermediate for Pharmaceutical Building Blocks
The 4-piperidone (B1582916) scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved pharmaceutical agents. Methyl 3-(4-oxopiperidin-1-yl)propanoate serves as a valuable intermediate for the synthesis of more complex piperidine-based building blocks. The ketone functionality allows for a wide range of transformations, including reductive amination, Wittig reactions, and the formation of spirocyclic systems. The methyl propanoate tail can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, or it can be reduced to an alcohol, providing another point for diversification.
Although specific examples detailing the conversion of this compound into a named pharmaceutical are not prevalent in publicly accessible literature, its structural similarity to intermediates used in the synthesis of antipsychotic drugs and Janus kinase (JAK) inhibitors suggests its potential in these areas. For instance, the synthesis of cariprazine, an atypical antipsychotic, involves complex piperidine (B6355638) intermediates, highlighting the importance of this scaffold in drug development.
Role in the Synthesis of Biologically Relevant Molecules (focus on synthetic strategy)
The synthesis of biologically relevant molecules often relies on the strategic use of versatile building blocks like this compound. The 4-oxopiperidine moiety is a key pharmacophore in compounds targeting the central nervous system, and its derivatives are investigated for a range of activities.
A primary synthetic strategy involving this intermediate would be the elaboration of the ketone. For example, a Grignard reaction or other organometallic addition could introduce a new carbon-carbon bond, leading to tertiary alcohols that are precursors to a variety of substituted piperidines. Furthermore, the ketone can be used to construct spirocyclic systems, which are of increasing interest in drug discovery due to their conformational rigidity and three-dimensional character. The synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors is one such example of the utility of the 4-piperidone core in generating bioactive molecules.
Integration into Multicomponent Reactions (MCRs) for Scaffold Diversity
Multicomponent reactions (MCRs) are powerful tools for rapidly generating molecular complexity from simple starting materials. The 4-piperidone core of this compound is an ideal substrate for several MCRs. For instance, the Petrenko-Kritschenko piperidone synthesis is a classic MCR that utilizes a β-dicarbonyl compound, an aldehyde, and an amine to construct the 4-piperidone ring. While this reaction builds the core itself, existing 4-piperidones like this compound can participate in other MCRs.
One such reaction is the Ugi four-component reaction, which can involve a ketone, an amine, a carboxylic acid, and an isocyanide. In this context, the ketone of this compound could react to form α-aminoacyl amide derivatives, introducing significant diversity around the piperidine core in a single step. Similarly, the Biginelli or Hantzsch dihydropyridine (B1217469) synthesis could potentially be adapted to use 4-piperidones as the ketone component, leading to novel heterocyclic scaffolds.
Potential in Catalyst or Ligand Component Development
Chiral piperidine derivatives are widely used as ligands in asymmetric catalysis. The scaffold of this compound provides a template for the development of new catalysts and ligands. The ketone functionality can be converted into a chiral amino alcohol, which can serve as a precursor to chiral oxazoline (B21484) ligands (e.g., PyBox or PheBox ligands) or other bidentate or tridentate ligands.
The synthesis could involve an asymmetric reduction of the ketone to a chiral alcohol, followed by further functionalization. Alternatively, a chiral auxiliary could be appended to the nitrogen, directing stereoselective reactions at the ketone. The propanoate side chain offers a handle for attaching the ligand to a solid support or for tuning the steric and electronic properties of the resulting metal complex. While specific examples of catalysts or ligands derived directly from this compound are not yet prominent in the literature, the foundational chemistry for such applications is well-established.
Q & A
Q. What are the recommended synthetic routes for Methyl 3-(4-oxopiperidin-1-yl)propanoate, and how do reaction conditions influence yield?
this compound can be synthesized via nucleophilic substitution or esterification reactions. A common approach involves reacting 4-oxopiperidine with methyl acrylate derivatives under basic conditions. For example, a two-step protocol (similar to methods in ) may include:
Hydrolysis and activation : Treating a precursor (e.g., 3-O-substituted intermediates) with aqueous sodium hydroxide, followed by acidification to isolate intermediates.
Esterification : Using methanol or ethanol under reflux with catalytic acid.
Yield optimization requires careful pH control (e.g., maintaining pH 3–4 during acidification ) and solvent selection (e.g., ethyl acetate for extraction ).
Q. How should researchers characterize this compound, and what analytical techniques are critical for confirming its purity?
Key characterization methods include:
- LCMS and HPLC : To verify molecular weight (e.g., m/z analysis ) and retention time (e.g., 0.29 minutes under specific conditions ).
- NMR : For structural confirmation of the 4-oxopiperidinyl and propanoate moieties (see for analogous spectral interpretation).
- InChI Key validation : Cross-referencing with PubChem data (e.g., InChI=1S/C12H16O3...).
Q. What are the stability considerations for this compound during storage and handling?
Store in sealed containers at room temperature (RT) away from moisture, as recommended for structurally similar esters ( ). Stability is influenced by:
- Moisture sensitivity : Hydrolysis of the ester group can occur under prolonged exposure to humidity.
- Light sensitivity : Use amber vials to prevent photodegradation (general best practices from ).
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data (e.g., NMR or LCMS) for this compound?
Discrepancies often arise from residual solvents, stereochemical variations, or impurities. Strategies include:
- Cross-validation : Compare data with PubChem entries (e.g., InChI Key BDSDTKZBFYSNLI-UHFFFAOYSA-N for related compounds ).
- High-resolution MS : Confirm molecular formula (e.g., m/z 393 [M+H]+ in ).
- Column purification : Use silica gel chromatography to isolate pure fractions (as in for similar esters).
Q. What methodologies are effective for studying the reactivity of the 4-oxopiperidine moiety in this compound?
The ketone group in 4-oxopiperidine is susceptible to nucleophilic attack. Experimental approaches include:
- Reductive amination : Reacting with amines under hydrogenation (e.g., using Pd/C ).
- Kinetic studies : Monitor reaction progress via HPLC (as in ) to assess substituent effects on reactivity.
- Computational modeling : Use DFT calculations to predict regioselectivity (supported by protocols in ).
Q. How can researchers optimize catalytic conditions for derivatizing this compound into bioactive analogs?
Derivatization strategies (e.g., synthesizing anti-inflammatory or anticancer analogs) require:
- Catalyst screening : Test Pd, Cu, or enzyme catalysts for cross-coupling reactions (see for multicomponent protocols).
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature gradients : Vary reaction temperatures (e.g., 25°C to 80°C) to balance yield and stereochemical outcomes.
Q. What are the best practices for troubleshooting low yields in large-scale syntheses?
Common issues and solutions:
- Byproduct formation : Use scavengers (e.g., magnesium sulfate for drying ) or adjust stoichiometry.
- Scale-dependent kinetics : Conduct calorimetry studies to identify exothermic steps (safety protocols in ).
- Process automation : Implement flow chemistry systems for consistent mixing and temperature control (inspired by ).
Methodological Guidelines
Q. How should researchers validate the biological activity of derivatives in enzyme inhibition assays?
- Enzyme kinetics : Use Michaelis-Menten plots to determine IC50 values (as applied in for related propanoates).
- Control experiments : Include known inhibitors (e.g., ibuprofen derivatives from ) to benchmark activity.
Q. What strategies mitigate risks when handling hazardous intermediates during synthesis?
- PPE : Wear nitrile gloves and P95 respirators (per ).
- Waste disposal : Segregate halogenated byproducts (e.g., trifluoromethyl groups in ) for specialized treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
